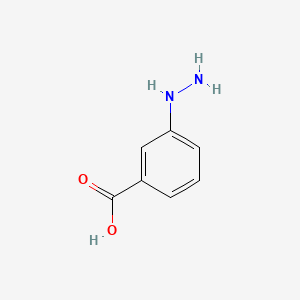

3-Hydrazinobenzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydrazinylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-9-6-3-1-2-5(4-6)7(10)11/h1-4,9H,8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYDSMBICNUTKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371420 | |

| Record name | 3-Hydrazinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38235-71-1 | |

| Record name | 3-Hydrazinobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38235-71-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydrazinobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydrazinobenzoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 3-Hydrazinobenzoic Acid from 3-Aminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Value of a Key Intermediate

In the intricate tapestry of synthetic organic chemistry, certain molecules serve as foundational keystones for the construction of complex, high-value compounds. 3-Hydrazinobenzoic acid is one such molecule. Its bifunctional nature, possessing both a nucleophilic hydrazine moiety and a versatile carboxylic acid handle, makes it an invaluable precursor in the synthesis of pharmaceuticals, particularly in the creation of heterocyclic scaffolds like indazoles and pyrazoles. This guide provides a technically robust, experience-driven walkthrough of its synthesis from the common starting material, 3-aminobenzoic acid. We will move beyond a simple recitation of steps to explore the causal chemistry, ensuring a reproducible and safe execution of this critical transformation.

The Core Synthetic Strategy: A Two-Act Play of Diazotization and Reduction

The most reliable and widely adopted pathway for converting 3-aminobenzoic acid to its hydrazine counterpart is a sequential, two-step process. This transformation hinges on the conversion of the primary aromatic amine into a highly reactive diazonium salt, which is then immediately reduced to the target hydrazine.

-

Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form a transient aryldiazonium salt.[1][2][]

-

Reduction: This diazonium salt, without being isolated, is then subjected to a reducing agent, most commonly stannous chloride (SnCl₂), which converts the diazonium group (-N₂⁺) to a hydrazine group (-NHNH₂).[1][4]

Mechanistic Expertise: The 'Why' Behind the Protocol

A true understanding of any synthesis lies not in memorizing steps, but in comprehending the electronic and mechanistic forces at play.

The diazotization process begins with the protonation of sodium nitrite by the strong acid (HCl) to generate nitrous acid (HONO), which is further protonated and loses water to form the potent electrophile, the nitrosonium ion (N≡O⁺).[1][5] The nitrogen of the primary amine on 3-aminobenzoic acid then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the eventual elimination of a water molecule yield the aryl diazonium ion.[1][6]

The entire process is conducted at 0-5 °C because aryldiazonium salts, while more stable than their aliphatic counterparts, are thermally unstable and can explosively decompose if isolated or warmed.[7][8] Maintaining a low temperature is paramount for both yield and safety.

In the subsequent reduction step, stannous chloride (SnCl₂) acts as the electron donor. The Sn(II) is oxidized to Sn(IV) while the diazonium salt is reduced, ultimately forming the hydrochloride salt of this compound, which conveniently precipitates from the acidic reaction medium.

Caption: The sequential chemical transformations in the synthesis of this compound.

A Validated, Step-by-Step Experimental Protocol

This protocol is designed for clarity and reproducibility, incorporating critical checkpoints for success.

Reagents and Materials

| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (0.1 mol scale) | Notes |

| 3-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | 13.7 g | Starting Material |

| Concentrated Hydrochloric Acid | HCl | 36.46 | ~100 mL | Reagent and Solvent |

| Sodium Nitrite | NaNO₂ | 69.00 | 7.2 g (0.105 mol) | Diazotizing Agent |

| Stannous Chloride Dihydrate | SnCl₂·2H₂O | 225.65 | 45.2 g (0.2 mol) | Reducing Agent |

| Sodium Hydroxide | NaOH | 40.00 | As needed | For neutralization |

| Deionized Water | H₂O | 18.02 | As needed | Solvent |

Experimental Workflow

Caption: A detailed step-by-step workflow for the synthesis and purification process.

Methodology

Part 1: Diazotization

-

In a 500 mL flask equipped with a magnetic stirrer and thermometer, suspend 13.7 g (0.1 mol) of 3-aminobenzoic acid in 60 mL of concentrated hydrochloric acid.

-

Cool the resulting slurry in an ice-salt bath to between 0 °C and 5 °C with vigorous stirring.

-

In a separate beaker, dissolve 7.2 g (0.105 mol) of sodium nitrite in 25 mL of deionized water and cool the solution.

-

Add the sodium nitrite solution dropwise to the cold amine suspension over 30 minutes. The key is to maintain the reaction temperature below 5 °C at all times.

-

After the addition is complete, stir the mixture for another 30 minutes in the ice bath. The solution should become clearer as the diazonium salt forms.

-

Validation Checkpoint: Dip a glass rod into the solution and touch it to a piece of starch-iodide paper. An immediate blue-black color indicates a slight excess of nitrous acid, confirming the completion of diazotization.[9] If the test is negative, add a small amount more of the nitrite solution.

Part 2: Reduction

-

In a separate 1 L beaker, dissolve 45.2 g (0.2 mol) of stannous chloride dihydrate in 40 mL of concentrated hydrochloric acid. Some gentle warming may be required. Cool this solution to room temperature.

-

With vigorous stirring, slowly add the cold diazonium salt solution from Part 1 into the stannous chloride solution.

-

A thick, white or off-white precipitate of this compound hydrochloride will form.

-

Continue stirring the mixture for 1-2 hours at room temperature to ensure the reduction is complete.[4]

-

Collect the solid precipitate by vacuum filtration and wash it with a small amount of cold water.

Part 3: Isolation and Purification

-

Transfer the filtered solid (the hydrochloride salt) to a beaker containing approximately 200 mL of water.

-

With stirring, slowly add a 10% aqueous sodium hydroxide solution until the pH of the slurry is neutral (pH ~7-8). This liberates the free hydrazine from its salt.

-

Collect the crude this compound by vacuum filtration and wash with cold water.

-

For purification, recrystallize the crude product from hot water.

-

Dry the resulting pure, crystalline product in a vacuum oven at 60 °C. The expected yield is 75-85%.

Authoritative Grounding in Safety

Chemical synthesis demands a profound respect for the reactivity of the materials involved.

-

Diazonium Salt Hazard: Solid diazonium salts are shock-sensitive and can be violently explosive.[7][8] They must never be isolated from the solution. The "one-pot" nature of this procedure, where the salt is generated and immediately consumed, is a critical safety design feature.

-

Hydrazine Toxicity: Hydrazine and its derivatives are toxic and potential carcinogens.[10] Always handle this compound and its solutions in a certified chemical fume hood.[11]

-

Personal Protective Equipment (PPE): At a minimum, a flame-resistant lab coat, chemical splash goggles, and nitrile gloves are mandatory.[10]

-

Thermal Control: The exothermic nature of the diazotization requires a robust cooling bath. A runaway reaction can lead to the rapid decomposition of the diazonium salt and the release of nitrogen gas, causing a dangerous pressure buildup.[8]

By adhering to this mechanistically informed and safety-conscious protocol, researchers can confidently and reproducibly synthesize high-purity this compound, a valuable intermediate for advancing research and development in the chemical and pharmaceutical sciences.

References

-

BYJU'S. Diazotization Reaction Mechanism. Available from: [Link]

-

Organic Chemistry Portal. Diazotisation. Available from: [Link]

-

Sheng, M., Frurip, D., & Gorman, D. (2015). Reactive Chemical Hazards of Diazonium Salts. Organic Process Research & Development. Available from: [Link]

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available from: [Link]

-

Sheng, M., et al. (2016). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. Available from: [Link]

-

Chemistry Steps. The Reaction of Amines with Nitrous Acid. Available from: [Link]

-

Organic Syntheses. Indazole. Coll. Vol. 3, p.475 (1955); Vol. 21, p.56 (1941). Available from: [Link]

-

PrepChem. Synthesis of 2-Hydrazinobenzoic acid. Available from: [Link]

-

University of Notre Dame. Hydrazine - Risk Management and Safety. Available from: [Link]

-

UCLA Chemistry & Biochemistry. Laboratory Safety Standard Operating Procedure (SOP) - Hydrazine. Available from: [Link]

-

University of Washington Environmental Health & Safety. Standard Operating Procedure: Hydrazine. Available from: [Link]

Sources

- 1. byjus.com [byjus.com]

- 2. Diazotisation [organic-chemistry.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. The Reaction of Amines with Nitrous Acid - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 8. researchgate.net [researchgate.net]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. ehs.ucsb.edu [ehs.ucsb.edu]

- 11. artscimedia.case.edu [artscimedia.case.edu]

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydrazinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinobenzoic acid (3-HBA) is a bifunctional organic molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating both a carboxylic acid and a hydrazine group on a benzene ring, provides a versatile scaffold for the synthesis of a wide array of more complex molecules. This guide offers a comprehensive overview of the core physicochemical properties of 3-HBA, providing essential data and methodologies for its effective use in research and development.

Molecular and Physical Properties

A foundational understanding of this compound begins with its fundamental molecular and physical characteristics. These properties are crucial for its handling, formulation, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈N₂O₂ | [1] |

| Molecular Weight | 152.15 g/mol | [1] |

| Appearance | Light yellow to brown crystalline powder | |

| Melting Point | 183-194 °C | [2] |

| Boiling Point (Predicted) | 387.6 ± 25.0 °C at 760 mmHg | [3] |

| Solubility | Very soluble in water | [3] |

| pKa (Predicted) | 3.96 ± 0.10 | [3] |

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound rely on various spectroscopic techniques. Below are the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (DMSO-d₆, 400 MHz) - Predicted Chemical Shifts:

Based on the structure and data from similar compounds, the following proton signals are anticipated:

-

~12-13 ppm (singlet, 1H): Carboxylic acid proton (-COOH). This peak is often broad.

-

~7.0-7.5 ppm (multiplet, 4H): Aromatic protons. The substitution pattern will lead to a complex splitting pattern.

-

~4.5 ppm (broad singlet, 2H): Amine protons of the hydrazine group (-NH₂).

-

~8.5 ppm (broad singlet, 1H): The proton of the -NH- part of the hydrazine group.

¹³C NMR (DMSO-d₆, 100 MHz) - Predicted Chemical Shifts:

-

~167 ppm: Carboxylic acid carbon (C=O).

-

~110-150 ppm: Aromatic carbons. The carbon attached to the hydrazine group will be significantly upfield compared to the others.

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the key functional groups within the 3-HBA molecule. The expected characteristic absorption bands are:

-

~3300-3400 cm⁻¹: N-H stretching vibrations of the hydrazine group.

-

~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid, often overlapping with C-H stretches.

-

~1700-1680 cm⁻¹: C=O stretching of the aryl carboxylic acid.[5]

-

~1600, 1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1320-1210 cm⁻¹: C-O stretching of the carboxylic acid.[5]

-

~770-690 cm⁻¹: C-H out-of-plane bending, indicative of the meta-substitution pattern on the benzene ring.[5]

UV-Vis Spectroscopy

Synthesis of this compound

A common and effective method for the synthesis of this compound is through the diazotization of 3-aminobenzoic acid, followed by reduction.[7]

Experimental Protocol:

-

Diazotization:

-

Suspend 3-aminobenzoic acid in concentrated hydrochloric acid and cool the mixture to 0 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) while maintaining the temperature below 5 °C.

-

Stir the reaction mixture for approximately one hour at this temperature to ensure complete formation of the diazonium salt.

-

-

Reduction:

-

In a separate flask, prepare a solution of stannous chloride (SnCl₂) in concentrated hydrochloric acid and cool it to 0 °C.

-

Slowly add the freshly prepared diazonium salt solution to the stannous chloride solution, again keeping the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional two hours.

-

-

Isolation and Purification:

-

The resulting precipitate, this compound hydrochloride, is collected by filtration.

-

Wash the crude product with cold ethanol and then ether to remove impurities.

-

The free base, this compound, can be obtained by neutralizing the hydrochloride salt.

-

Further purification can be achieved by column chromatography on silica gel.

-

Caption: Synthesis workflow for this compound.

Applications in Drug Development

The bifunctional nature of this compound makes it a valuable building block in the design and synthesis of novel therapeutic agents.

Role as a Linker in Antibody-Drug Conjugates (ADCs)

One of the most significant applications of hydrazinobenzoic acid derivatives is in the field of Antibody-Drug Conjugates (ADCs). The hydrazine moiety can react with a carbonyl group on a cytotoxic drug to form a hydrazone linkage. This linkage is designed to be stable at the physiological pH of the bloodstream but is susceptible to hydrolysis in the more acidic environment of tumor cells' lysosomes. This pH-sensitive cleavage allows for the targeted release of the cytotoxic payload at the site of action, minimizing off-target toxicity.

Caption: Mechanism of action for an ADC with a hydrazone linker.

Scaffold for Bioactive Molecules

Beyond its use in linkers, the 3-HBA scaffold can be found in a variety of bioactive molecules. The hydrazine and carboxylic acid groups provide reactive handles for further chemical modifications, allowing for the construction of libraries of compounds for screening against various biological targets. Research has shown that derivatives of hydrazinobenzoic acid possess a range of biological activities, including antioxidant properties.[6]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Precautionary Statements:

-

Avoid breathing dust.

-

Wear protective gloves, eye protection, and face protection.

-

If on skin, wash with plenty of water.

-

If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If inhaled, remove person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Conclusion

This compound is a versatile chemical entity with significant potential in the field of drug discovery and development. Its well-defined physicochemical properties, coupled with its synthetic accessibility, make it an attractive building block for the creation of novel therapeutics, particularly in the realm of targeted therapies like ADCs. A thorough understanding of its characteristics, as outlined in this guide, is paramount for its successful application in the laboratory and beyond.

References

-

PubChem. This compound. [Link]

-

Royal Society of Chemistry. Supplementary Information. [Link]

-

MDPI. Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. [Link]

-

ResearchGate. ¹H NMR spectra of the perovskite precursor solution of a) control and... [Link]

-

ACS Omega. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. [Link]

-

Rasayan Journal of Chemistry. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. [Link]

-

ResearchGate. (PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzoic acid. [Link]

-

Tetrahedron. This compound. [Link]

Sources

- 1. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 38235-71-1 | FH70886 | Biosynth [biosynth.com]

- 3. This compound | 38235-71-1 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-Hydrazinobenzoic Acid: A Versatile Building Block in Modern Chemistry

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydrazinobenzoic acid (also known as 3-carboxyphenylhydrazine) is a bifunctional organic molecule that has emerged as a significant and versatile building block in synthetic and medicinal chemistry. Its unique structure, incorporating both a nucleophilic hydrazine moiety and a versatile carboxylic acid group on a stable benzene ring, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of this compound, including its fundamental properties, detailed synthetic protocols, key applications in drug discovery and materials science, and essential safety and handling information. The strategic importance of this molecule lies in its ability to serve as a scaffold for constructing complex heterocyclic systems, which are prevalent in many biologically active compounds.[1]

Core Properties and Identification

A thorough understanding of the physicochemical properties of a starting material is fundamental to its successful application in research and development.

Chemical Identifiers and Molecular Characteristics:

The unambiguous identification of this compound is crucial for regulatory compliance and scientific accuracy. The primary identifiers are its CAS number and molecular formula.

| Property | Value | Source(s) |

| CAS Number | 38235-71-1 | [2][3] |

| Molecular Formula | C₇H₈N₂O₂ | [2][4] |

| Molecular Weight | 152.15 g/mol | [3][4] |

| IUPAC Name | 3-hydrazinylbenzoic acid | [5] |

| Synonyms | 3-Carboxyphenylhydrazine, m-Hydrazinobenzoic acid | [6] |

Physicochemical Data:

These properties are critical for determining appropriate solvents, reaction temperatures, and storage conditions.

| Property | Value | Source(s) |

| Appearance | Light yellow to brown powder/crystal | |

| Melting Point | 191-194 °C | [3] |

| Solubility | Very soluble in water | [2] |

| pKa (Predicted) | 3.96 ± 0.10 | [2] |

| Storage | Store at 2°C - 8°C, under an inert atmosphere | [3] |

Synthesis of this compound

The most common and reliable laboratory-scale synthesis of this compound involves a two-step process starting from the readily available 3-aminobenzoic acid. This procedure leverages the well-established chemistry of diazonium salts.

Causality of the Synthetic Strategy:

The synthetic route is designed based on the following chemical principles:

-

Diazotization: The primary aromatic amine of 3-aminobenzoic acid is not directly displaceable. Conversion to a diazonium salt (-N₂⁺) transforms the amino group into an excellent leaving group (N₂ gas). This reaction is typically performed at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[4]

-

Reduction: The resulting diazonium salt is a weak electrophile that can be reduced to the corresponding hydrazine. A mild reducing agent, such as stannous chloride (SnCl₂) in hydrochloric acid, is ideal for this transformation as it is selective and effective under acidic conditions, which also maintain the stability of the diazonium intermediate.[4]

Detailed Experimental Protocol: Synthesis from 3-Aminobenzoic Acid

This protocol is adapted from established synthetic procedures.[4]

Step 1: Diazotization of 3-Aminobenzoic Acid

-

In a suitable reaction vessel, suspend 3-aminobenzoic acid (e.g., 14.6 mmol) in concentrated hydrochloric acid.

-

Cool the stirred suspension to 0 °C using an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) (14.6 mmol) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.

-

Continue stirring the reaction mixture at 0 °C for 1 hour. The formation of the diazonium salt solution is observed.

Step 2: Reduction of the Diazonium Salt

-

In a separate flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid.

-

Cool the SnCl₂ solution to 0 °C in an ice bath.

-

Slowly add the cold diazonium salt solution from Step 1 to the SnCl₂ solution. Maintain the temperature at 0 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional 2 hours.

-

A precipitate of this compound will form.

Step 3: Isolation and Purification

-

Collect the precipitate by vacuum filtration.

-

Wash the crude product sequentially with cold ethanol and diethyl ether to remove unreacted starting materials and byproducts.

-

The crude product can be further purified by column chromatography on silica gel to yield this compound as a pale solid. An approximate yield of 81% can be expected.[4]

Caption: Key application areas of this compound.

Representative Experimental Protocol: Hydrazone Formation

The condensation of this compound with an aldehyde or ketone to form a hydrazone is a fundamental reaction that often serves as the initial step in a multi-step synthesis.

-

Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.

-

Add the desired aldehyde or ketone (1 equivalent) to the solution.

-

Add a catalytic amount of a weak acid, such as glacial acetic acid, to protonate the carbonyl oxygen and activate it for nucleophilic attack.

-

Heat the reaction mixture to reflux for a period of 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature or in an ice bath to induce precipitation of the hydrazone product.

-

Collect the solid product by vacuum filtration, wash with cold solvent, and dry under vacuum.

-

The product can be recrystallized from a suitable solvent system (e.g., ethanol/water) for further purification.

Safety and Handling

As with any reactive chemical, proper handling of this compound is essential to ensure laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).

Hazard Identification:

-

Skin Irritation: Causes skin irritation. [5]* Eye Irritation: Causes serious eye irritation. [5]* Respiratory Irritation: May cause respiratory irritation. [5] Precautionary Measures:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.

-

-

Handling: Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.

First Aid:

-

If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration.

-

In Case of Skin Contact: Wash off immediately with soap and plenty of water.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

If Swallowed: Clean mouth with water and drink plenty of water afterward.

Seek medical attention if symptoms persist in any of the above scenarios.

Conclusion

This compound is a high-value chemical intermediate with demonstrable utility in drug discovery and materials science. Its bifunctional nature provides a robust platform for the synthesis of diverse and complex molecular architectures, particularly nitrogen-containing heterocycles. The well-defined synthetic route and the predictable reactivity of its functional groups make it a reliable tool for medicinal chemists and researchers. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as outlined in this guide, is paramount for unlocking its full potential in the development of novel therapeutics and advanced materials.

References

- Google Patents. (n.d.). Method for preparing this compound hydrochloride. CN101337910A.

-

El-Sayed, M. A. A., et al. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Molecules, 26(x), xxxx. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). A New CDK2 Inhibitor with 3-Hydrazonoindolin-2-One Scaffold Endowed with Anti-Breast Cancer Activity: Design, Synthesis, Biological Evaluation, and In Silico Insights. Molecules, 26(2), 412. Available at: [Link]

-

Organic Syntheses. (n.d.). Indazole. Org. Synth. 1947, 27, 46. Available at: [Link]

-

Ahmed, O. A., et al. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31693–31705. Available at: [Link]

-

MDPI. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules, 29(16), 3814. Available at: [Link]

-

MDPI. (2021). Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors. Retrieved from [Link]

-

MDPI. (2021). Isatin-Hydrazones with Multiple Receptor Tyrosine Kinases (RTKs) Inhibitory Activity and In-Silico Binding Mechanism. Molecules, 26(8), 2337. Available at: [Link]

-

ACS Publications. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega. Available at: [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubMed. (2009). 3-(3-ethylphenyl)-2-substituted hydrazino-3H-quinazolin-4-one derivatives: new class of analgesic and anti-inflammatory agents. Chemical Biology & Drug Design, 73(4), 471-479. Available at: [Link]

- Google Patents. (n.d.). Hydrazine derivatives, process for obtaining them and pharmaceutical composition containing them. EP0294258A1.

Sources

- 1. CN101337910A - Method for preparing this compound hydrochloride - Google Patents [patents.google.com]

- 2. This compound | 38235-71-1 [chemicalbook.com]

- 3. This compound | 38235-71-1 | FH70886 | Biosynth [biosynth.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound hydrochloride | Manasa Life Sciences [manasalifesciences.com]

An In-depth Technical Guide to the Solubility of 3-Hydrazinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I've witnessed firsthand the critical role that a comprehensive understanding of a compound's physicochemical properties plays in the successful development of novel therapeutics and chemical entities. Among these properties, solubility stands as a cornerstone, profoundly influencing bioavailability, formulation strategies, and ultimately, the efficacy and safety of a final product. This guide is dedicated to a thorough exploration of the solubility of 3-Hydrazinobenzoic acid, a molecule of significant interest in medicinal chemistry and organic synthesis.

Our approach in this document is to move beyond a simple recitation of data. We will delve into the causality behind solubility phenomena, provide actionable experimental protocols for in-house determination, and ground our discussion in established scientific principles. The aim is to equip you, the researcher, with not just the "what" but the "why" and the "how" of this compound's solubility, fostering a deeper understanding that can inform your experimental design and accelerate your research endeavors.

Introduction to this compound: A Molecule of Interest

This compound (CAS No: 38235-71-1), with the molecular formula C₇H₈N₂O₂, is a substituted aromatic carboxylic acid.[1][2] Its structure, featuring both a carboxylic acid group and a hydrazine moiety, makes it a versatile building block in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The interplay of these functional groups dictates its chemical reactivity and, pivotally, its solubility characteristics.

Key Physicochemical Properties:

| Property | Value | Source(s) |

| Molecular Weight | 152.15 g/mol | [2][3] |

| Melting Point | 183-194 °C | [3] |

| Predicted pKa | 3.96 ± 0.10 | [4] |

| Appearance | Light yellow to brown crystalline powder | [1] |

The presence of both a hydrogen bond donor (hydrazine and carboxylic acid) and acceptor (carbonyl oxygen, nitrogen atoms) functionalities, combined with an aromatic ring, suggests a complex solubility profile that is highly dependent on the nature of the solvent.

Aqueous Solubility Profile

The solubility of this compound in aqueous media is a critical parameter, particularly for applications in biological systems and for the development of oral dosage forms.

Quantitative Aqueous Solubility

Experimental data indicates that this compound is very soluble in water .[3][4][5] One study has reported a quantitative solubility of:

-

19.66 g/L at 25 °C

This high aqueous solubility can be attributed to the polar nature of the carboxylic acid and hydrazine groups, which can readily form hydrogen bonds with water molecules.

The Influence of pH on Aqueous Solubility

The solubility of this compound in water is expected to be significantly influenced by pH due to the ionizable carboxylic acid group. The predicted pKa of the carboxylic acid is approximately 3.96.[4]

-

At pH values below the pKa (pH < 3.96): The carboxylic acid will be predominantly in its protonated, neutral form.

-

At pH values above the pKa (pH > 3.96): The carboxylic acid will be deprotonated to form the more soluble carboxylate anion.

This pH-dependent solubility is a crucial consideration in formulation development, as the pH of the gastrointestinal tract varies, which can impact the dissolution and absorption of the compound. It is also soluble in acidic and alkaline solutions.[6]

Caption: pH-dependent equilibrium of this compound.

Solubility in Organic Solvents

Qualitative Solubility Observations:

Based on the principle of "like dissolves like," the following qualitative predictions can be made:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Due to its ability to form hydrogen bonds, this compound is expected to have good solubility in polar protic solvents. These solvents can interact with both the carboxylic acid and hydrazine groups.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide - DMSO, Acetone): Good solubility is also anticipated in polar aprotic solvents. DMSO, in particular, is a powerful solvent for a wide array of organic molecules.[7]

-

Nonpolar Solvents (e.g., Toluene, Hexane): The solubility in nonpolar solvents is expected to be low. The polar functional groups will have unfavorable interactions with the nonpolar solvent molecules.

Summary of Expected Solubility:

| Solvent Class | Example Solvents | Expected Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | Strong hydrogen bonding interactions. |

| Polar Aprotic | DMSO, Acetone | Moderate to High | Dipole-dipole interactions and hydrogen bond acceptance. |

| Nonpolar | Toluene, Hexane | Low | Mismatch in polarity, weak intermolecular forces. |

Experimental Determination of Solubility: A Practical Guide

For researchers requiring precise solubility data for their specific applications, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for determining thermodynamic solubility.

The Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the determination of the thermodynamic solubility of this compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, methanol, DMSO, acetone, toluene)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC with UV detector or UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of glass vials.

-

Add a known volume of the desired solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the solid and dissolved compound is reached.

-

-

Phase Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a high speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant from each vial.

-

Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to accurately quantify the solubility.

-

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Experimental Determination of pKa: Potentiometric Titration

An accurate, experimentally determined pKa value is crucial for understanding the pH-dependent solubility. Potentiometric titration is a precise method for this purpose.[3][8][9][10]

Principle:

A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored. The pKa is the pH at which the compound is 50% ionized, which corresponds to the midpoint of the titration curve.

Procedure Outline:

-

Prepare a solution of this compound in water or a suitable co-solvent at a known concentration (e.g., 1-10 mM).[3][8]

-

Calibrate a pH meter using standard buffers.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[3]

-

Record the pH after each addition of titrant, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added.

-

Determine the equivalence point (the point of steepest slope) and the half-equivalence point. The pH at the half-equivalence point is equal to the pKa.

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion and Future Outlook

This technical guide provides a comprehensive overview of the current understanding of the solubility of this compound. The high aqueous solubility and the significant influence of pH are key takeaways for researchers working with this compound. While quantitative data in organic solvents is currently sparse in the public domain, the provided experimental protocols offer a clear pathway for determining these values in-house.

As the use of this compound in drug discovery and materials science continues to grow, a more extensive database of its physicochemical properties will be invaluable. Future work should focus on the experimental determination of its solubility in a broader range of pharmaceutically and synthetically relevant solvents. Furthermore, an experimentally verified pKa value will provide a more accurate model for its pH-dependent behavior. The methodologies outlined in this guide provide a robust framework for generating this critical data, empowering researchers to make more informed decisions in their scientific endeavors.

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

- Babic, S., et al. (2007). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC.

- Avdeef, A., et al. (2013).

- Martell, A. E., & Smith, R. M. (1998).

-

iChemical. (n.d.). 3-Hydrazinylbenzoic acid, CAS No. 38235-71-1. Retrieved from [Link]

-

ChemBK. (2024). This compound. Retrieved from [Link]

- DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Journal of Chemical Education. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from [Link]

- Scirp.org. (2013). Low Level Determination of Genotoxic Impurity in Deferasirox Formulation.

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzoic acid. Retrieved from [Link]

- ResearchGate. (2025).

-

Tetrahedron. (n.d.). This compound. Retrieved from [Link]

-

Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. This compound | 38235-71-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. parchem.com [parchem.com]

- 4. This compound | 38235-71-1 [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. researchgate.net [researchgate.net]

- 10. 4-Aminobenzoic Acid | C7H7NO2 | CID 978 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Spectroscopic Guide to 3-Hydrazinobenzoic Acid for Advanced Drug Development

Introduction: The Structural Significance of 3-Hydrazinobenzoic Acid

This compound (3-HBA) is a bifunctional aromatic compound of increasing interest in medicinal chemistry and materials science. Its structure, featuring both a carboxylic acid and a hydrazine moiety on a benzene ring, makes it a versatile building block for synthesizing complex heterocyclic systems, developing novel enzyme inhibitors, and creating functionalized materials.[1][2][3] For researchers in drug discovery and development, the precise structural confirmation of 3-HBA and its derivatives is paramount. The hydrazine group offers a reactive handle for forming hydrazones, while the carboxylic acid provides a site for amide bond formation or salt formation, enabling diverse molecular architectures.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectra of this compound. As a self-validating system, this document moves beyond a simple recitation of data, explaining the causal relationships between the molecular structure and its spectroscopic signature. Every piece of data is interpreted through the lens of fundamental chemical principles, providing a robust framework for scientists to confidently identify and characterize this important molecule.

Molecular Structure and Spectroscopic Correlation

The unique spectral features of 3-HBA are a direct consequence of the electronic interplay between the electron-withdrawing carboxylic acid group (-COOH) and the electron-donating hydrazine group (-NHNH₂) at the meta position on the aromatic ring. Understanding this relationship is key to accurately assigning the signals in both NMR and IR spectra.

¹H NMR Spectral Analysis

Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of hydrogen atoms in a molecule. The spectrum of 3-HBA, typically run in a solvent like DMSO-d₆ to ensure solubility and observation of exchangeable protons, can be divided into three key regions: the downfield aromatic region, the very downfield carboxylic acid proton, and the mid-field hydrazine protons.

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | Broad Singlet | 1H | COOH |

| 7.35 | Doublet of doublets | 1H | H5 |

| 7.20 | Triplet | 1H | H2 |

| 7.05 | Doublet | 1H | H6 |

| 6.80 | Doublet | 1H | H4 |

| ~5.8 | Broad Singlet | 1H | NH |

| ~4.3 | Broad Singlet | 2H | NH₂ |

Note: Data interpreted from spectra presented in Li et al. (2022).[4] Exact chemical shifts can vary slightly based on concentration and sample purity.

Interpretation and Causality:

-

Carboxylic Acid Proton (H of -COOH): The proton of the carboxylic acid is the most deshielded, appearing as a broad singlet far downfield (~12.5 ppm). Its acidity and participation in hydrogen bonding with the DMSO solvent lead to this characteristic broadness and extreme downfield shift.

-

Aromatic Protons (H2, H4, H5, H6): The aromatic protons appear between 6.80 and 7.35 ppm.

-

H2 and H6: These protons are ortho to the electron-withdrawing -COOH group and are expected to be the most deshielded among the aromatic protons. H2 appears as a triplet due to coupling with both H6 and H4, while H6 shows coupling primarily to H5.

-

H4 and H5: These protons are influenced by both groups. H4, being ortho to the electron-donating -NHNH₂ group, is shifted significantly upfield. H5 is ortho to a carbon bearing a hydrogen and meta to both substituents, resulting in an intermediate chemical shift. The splitting patterns (doublets and triplets) arise from the coupling between adjacent protons (J-coupling), confirming their relative positions on the ring.

-

-

Hydrazine Protons (-NHNH₂): The protons on the hydrazine group are exchangeable and thus appear as broad singlets. The -NH- proton directly attached to the ring is more deshielded (~5.8 ppm) than the terminal -NH₂ protons (~4.3 ppm) due to its proximity to the aromatic system. Their broadness is a result of rapid chemical exchange and quadrupolar relaxation from the ¹⁴N nuclei.

¹³C NMR Spectral Analysis

Carbon-13 NMR provides a map of the carbon skeleton. The chemical shifts are highly sensitive to the electronic environment, making it a powerful tool for confirming the substitution pattern of the aromatic ring.

Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~167.5 | C7 (C=O) | Carbonyl carbon, highly deshielded. |

| ~150.0 | C3 | Attached to the electronegative nitrogen of the hydrazine group. |

| ~131.5 | C1 | Quaternary carbon attached to the carboxylic acid group. |

| ~129.0 | C5 | Aromatic CH carbon. |

| ~118.5 | C6 | Aromatic CH carbon. |

| ~115.0 | C4 | Aromatic CH carbon, shifted upfield due to ortho-donating hydrazine. |

| ~112.0 | C2 | Aromatic CH carbon, shifted upfield due to para-donating hydrazine. |

Note: Data interpreted from spectra presented in Li et al. (2022).[4] Assignments are based on established substituent effects.

Interpretation and Causality:

-

Carbonyl Carbon (C7): The C=O carbon of the carboxylic acid is the most downfield signal (~167.5 ppm) due to the strong deshielding effect of the two attached oxygen atoms.

-

Aromatic Carbons (C1-C6):

-

C3: The carbon directly bonded to the hydrazine group (C3) is significantly deshielded (~150.0 ppm) due to the electronegativity of nitrogen.

-

C1: The ipso-carbon attached to the carboxylic acid (C1) is also a downfield quaternary signal (~131.5 ppm).

-

C2, C4, C6: The protonated carbons are influenced by the substituents. The hydrazine group is an ortho, para-director, meaning it donates electron density to these positions, shielding them and shifting their signals upfield. Consequently, C2 (para to -NHNH₂) and C4 (ortho to -NHNH₂) are found at the highest field positions among the aromatic carbons (~112.0 and ~115.0 ppm, respectively).

-

Infrared (IR) Spectral Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of 3-HBA provides clear evidence for its key structural components.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Vibration |

| 3500 - 3200 | Strong, Broad | O-H stretch (from -COOH, H-bonded) |

| 3400 - 3300 | Medium | N-H stretch (asymmetric and symmetric from -NH₂) |

| 3300 - 3250 | Medium | N-H stretch (from -NH-) |

| ~1680 | Strong, Sharp | C=O stretch (carbonyl of carboxylic acid) |

| 1620 - 1580 | Medium | N-H bend (scissoring) and C=C stretch (aromatic) |

| ~1300 | Strong | C-O stretch (from -COOH) |

Note: Data interpreted from spectra presented in Li et al. (2022) and general IR correlation tables.[4]

Interpretation and Causality:

-

O-H and N-H Stretching Region (3500-3200 cm⁻¹): This region is often complex due to overlapping bands. A very broad absorption centered around 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid dimer. Superimposed on this broad peak are sharper, medium-intensity peaks corresponding to the asymmetric and symmetric N-H stretches of the -NH₂ group and the N-H stretch of the -NH- group.

-

Carbonyl Stretching (C=O): A strong, sharp absorption peak around 1680 cm⁻¹ is the unmistakable signature of the C=O double bond in the carboxylic acid group. Its position indicates conjugation with the aromatic ring.

-

Fingerprint Region (<1600 cm⁻¹): This region contains a wealth of complex vibrations. Key identifiable peaks include the N-H bending vibration and the aromatic C=C ring stretching absorptions around 1600 cm⁻¹. The strong C-O stretching vibration from the carboxylic acid is also prominent around 1300 cm⁻¹.

Experimental Protocols: A Self-Validating Workflow

To ensure the highest scientific integrity, the acquisition of spectral data must follow robust, validated protocols. The following methodologies represent field-proven best practices for the characterization of 3-HBA.

Protocol 1: Synthesis of this compound

This protocol is adapted from established procedures for the reduction of diazonium salts.[1]

-

Diazotization: Suspend 3-aminobenzoic acid (1.0 eq) in concentrated HCl. Cool the mixture to 0 °C in an ice bath. Add a solution of sodium nitrite (NaNO₂) (1.0 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 1 hour. Causality: This step converts the primary amine into a diazonium salt, a key reactive intermediate.

-

Reduction: Prepare a solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3.0 eq) in concentrated HCl. Cool this solution to 0 °C. Add the diazonium salt solution from Step 1 dropwise to the SnCl₂ solution. Causality: SnCl₂ is a classic reducing agent used to convert diazonium salts to hydrazines.

-

Reaction & Isolation: Allow the reaction mixture to warm to room temperature and stir for 2 hours. A precipitate will form.

-

Purification: Collect the solid product by vacuum filtration. Wash the precipitate thoroughly with water, followed by ethanol and diethyl ether to remove impurities. If necessary, further purify via column chromatography on silica gel. Dry the final product under high vacuum.

Protocol 2: NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of purified 3-HBA and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube. Causality: DMSO-d₆ is an excellent solvent for polar aromatic acids and allows for the observation of exchangeable -OH and -NH protons.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, 1024 or more scans may be required to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Calibrate the chemical shift axis using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

Protocol 3: FTIR Sample Preparation and Acquisition

-

Sample Preparation (KBr Pellet): Mix ~1 mg of purified 3-HBA with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar. Grind the mixture until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press. Causality: The KBr matrix is transparent to IR radiation in the analytical range and provides a solid, uniform medium for analysis.

-

Background Collection: Place no sample in the spectrometer and run a background scan. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Acquisition: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over the range of 4000-400 cm⁻¹.

Conclusion

The structural elucidation of this compound is unequivocally achieved through the combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. ¹H NMR confirms the proton count and substitution pattern on the aromatic ring, ¹³C NMR validates the carbon framework, and IR spectroscopy provides definitive evidence of the key carboxylic acid and hydrazine functional groups. The detailed analysis and protocols presented in this guide offer a robust, self-validating framework for researchers, ensuring accuracy and confidence in the use of this versatile molecule for drug discovery and materials science applications.

References

- 1. Small-Molecule Inhibitor Leads of Ribosome-Inactivating Proteins Developed Using the Doorstop Approach | PLOS One [journals.plos.org]

- 2. Design, synthesis, and structure–activity relationship studies of 4-substituted phenylpyrazolidinone derivatives as potent Ku70/80 targeted DNA-PK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to the Theoretical and Molecular Modeling of 3-Hydrazinobenzoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging Theory and Application with 3-Hydrazinobenzoic Acid

This compound (3-HBA) is a bifunctional organic molecule that stands as a significant building block in medicinal and materials chemistry. Its structure, featuring a reactive hydrazine group and a versatile carboxylic acid moiety on a benzene ring, makes it a valuable intermediate for synthesizing a diverse range of heterocyclic compounds and hydrazide derivatives.[1][2] These derivatives have shown considerable promise, exhibiting a wide spectrum of biological activities, including antimicrobial and anticancer properties.[3][4]

While empirical synthesis and biological screening are cornerstones of discovery, they are often resource-intensive. The integration of theoretical studies and molecular modeling provides a powerful, predictive lens to explore the intrinsic properties of 3-HBA and its derivatives at a molecular level. This approach allows us to forecast reactivity, understand electronic structure, and simulate interactions with biological targets, thereby accelerating the design-synthesize-test cycle and guiding more informed experimental design.

This guide serves as a technical whitepaper, moving beyond a simple recitation of methods. As a senior application scientist, the goal is to provide a logical framework for the computational investigation of 3-HBA. We will delve into the causality behind methodological choices, from fundamental quantum mechanical characterization to the simulation of complex biological interactions, equipping researchers with the knowledge to rationally design and interpret their own computational studies.

Chapter 1: Foundational Properties of this compound

A comprehensive theoretical study begins with a solid understanding of the molecule's fundamental physicochemical properties. These data points are not only crucial for laboratory work but also serve as the initial parameters and validation checks for computational models. 3-HBA is a bright yellow crystalline solid that is very soluble in water.[5][6] Its key identifiers and properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₈N₂O₂ | [7] |

| Molecular Weight | 152.15 g/mol | [7][8] |

| CAS Number | 38235-71-1 | [7] |

| Melting Point | 191-194 °C | [5][6] |

| IUPAC Name | 3-hydrazinylbenzoic acid | [7] |

| SMILES | NNc1cccc(c1)C(=O)O | [7][8] |

| InChI Key | VBYDSMBICNUTKN-UHFFFAOYSA-N | [7][8] |

The molecule's reactivity is dominated by its two functional groups: the nucleophilic hydrazine group (-NHNH₂) and the acidic carboxylic acid group (-COOH).[2] The hydrazine moiety readily participates in condensation reactions with aldehydes and ketones to form hydrazones, while the carboxylic acid can undergo esterification and amidation, providing multiple handles for chemical modification.[2]

Chapter 2: The Rationale for a Computational Chemistry Workflow

Computational modeling serves as an in-silico laboratory to probe molecular characteristics that are often difficult or time-consuming to measure experimentally. For a molecule like 3-HBA, this workflow allows us to build a profile from the ground up: starting with its most stable three-dimensional structure and electronic properties, and culminating in its dynamic behavior within a complex biological environment. The primary advantage is the ability to generate testable hypotheses, such as identifying the most reactive sites on the molecule or predicting which protein it might bind to most effectively.

This guide follows a multi-scale modeling approach, beginning with the high accuracy of quantum mechanics for the single molecule and progressing to the efficiency of molecular mechanics for large biological systems.

Caption: A multi-scale computational workflow for 3-HBA analysis.

Chapter 3: Quantum Mechanical Characterization with Density Functional Theory (DFT)

To understand the intrinsic electronic structure and reactivity of 3-HBA, we turn to quantum mechanics. Density Functional Theory (DFT) is the method of choice for molecules of this size.

Expertise & Causality: We select DFT because it provides an excellent compromise between computational accuracy and cost. Functionals like B3LYP, paired with a Pople-style basis set such as 6-311G(d,p), have been shown to reliably predict the geometries and electronic properties of hydrazinobenzoic acid derivatives and other aromatic systems.[9][10] This level of theory is sufficient to capture the electron correlation effects that are crucial for accurate property prediction.

Protocol 1: Geometry Optimization and Vibrational Analysis

This protocol establishes the most stable 3D conformation of 3-HBA in a vacuum, which serves as the foundational structure for all subsequent calculations.

-

Construct Initial Structure: Build a 2D sketch of 3-HBA in a molecular editor (e.g., Avogadro, ChemDraw) and convert it to a preliminary 3D structure.

-

Define Calculation Parameters: In a computational chemistry software package (e.g., Gaussian, ORCA), specify the following:

-

Method: B3LYP

-

Basis Set: 6-311G(d,p)

-

Job Type: Opt (Optimization) followed by Freq (Frequency).

-

-

Execute Calculation: Run the simulation. The software will iteratively adjust the molecule's geometry to find the configuration with the lowest potential energy.

-

Validate the Structure: Upon completion, inspect the output.

-

Trustworthiness: The key to a self-validating protocol is the frequency calculation. A true energy minimum will have zero imaginary frequencies. If any are present, it indicates a saddle point (a transition state), and the geometry must be perturbed and re-optimized.

-

Protocol 2: Analysis of Electronic Properties and Reactivity Descriptors

With a validated structure, we can now calculate properties that describe the molecule's electronic behavior and reactivity.

-

Frontier Molecular Orbitals (FMOs):

-

Concept: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept them. The HOMO-LUMO energy gap is an indicator of chemical stability.[11][12]

-

Procedure: Extract the HOMO and LUMO energy values from the DFT output file. Visualize the orbital surfaces to see where the electron density is concentrated.

Caption: The HOMO-LUMO energy gap concept in DFT.

-

-

Molecular Electrostatic Potential (MEP) Mapping:

-

Concept: An MEP map projects the electrostatic potential onto the molecule's electron density surface. It provides a visual guide to reactivity, where red regions (negative potential) indicate likely sites for electrophilic attack (e.g., lone pairs on oxygen or nitrogen), and blue regions (positive potential) indicate sites for nucleophilic attack.

-

Procedure: Use visualization software (e.g., GaussView, Avogadro) to generate the MEP surface from the DFT calculation output.

-

-

Global Reactivity Descriptors:

-

Concept: These are quantitative measures of a molecule's stability and reactivity, derived from FMO energies. Key descriptors include chemical hardness (η), which measures resistance to change in electron distribution, and electrophilicity (ω).[10]

-

Procedure: Calculate these values using standard formulas based on the extracted HOMO and LUMO energies.

-

The table below presents hypothetical DFT-calculated values for 3-HBA, based on typical results for similar aromatic acids.

| Calculated Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.2 eV | Electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | Indicator of chemical stability |

| Chemical Hardness (η) | 2.65 eV | Resistance to deformation |

| Dipole Moment | 3.5 Debye | Measure of molecular polarity |

Chapter 4: Simulating Biological Interactions via Molecular Docking

Molecular docking predicts how a ligand (3-HBA or its derivative) might bind to the active site of a macromolecular target, typically a protein. This technique is invaluable for hypothesis generation in drug discovery.

Expertise & Causality: The choice of a protein target is critical. While no specific target for 3-HBA is universally established, its derivatives often exhibit antioxidant or antimicrobial activities.[3][9] Therefore, a logical approach would be to select a relevant protein target, such as an enzyme implicated in oxidative stress (e.g., a human aldo-keto reductase) or a vital bacterial enzyme (e.g., dihydrofolate reductase, DHFR).[13][14] The goal of docking is to find a low-energy binding pose, which is a strong predictor of favorable interaction.

Protocol 3: A Standard Molecular Docking Workflow

This protocol outlines the steps for docking 3-HBA into a selected protein target using common software like AutoDock Vina or the docking modules in Schrödinger Suite or MOE.[15]

Caption: The sequential workflow for a molecular docking experiment.

-

Target Preparation: Download the crystal structure of the target protein from the Protein Data Bank (PDB).[14] Prepare the protein by removing co-crystallized ligands and water molecules, adding polar hydrogen atoms, and assigning atomic charges using a standard force field (e.g., CHARMM, AMBER).

-

Ligand Preparation: Use the DFT-optimized 3D structure of 3-HBA. Assign partial charges (e.g., Gasteiger charges) and define its rotatable bonds.

-

Grid Generation: Define the search space for the docking algorithm. This is typically a cube centered on the known active site of the protein or a region identified by binding site prediction algorithms.

-

Execution of Docking: Run the docking simulation. The algorithm will generate multiple possible binding poses of the ligand within the defined grid and calculate a corresponding binding score for each.

-

Results Analysis:

-

Trustworthiness: The primary output is a scoring function value (e.g., binding energy in kcal/mol), which estimates binding affinity. The lower (more negative) the energy, the better the predicted affinity.

-

Visually inspect the top-ranked poses. A plausible pose should exhibit chemically sensible interactions with the protein's active site residues, such as hydrogen bonds, hydrophobic contacts, or pi-stacking.

-

Below is a table showing hypothetical docking results for 3-HBA against a bacterial DHFR target.

| Parameter | Hypothetical Result | Interpretation |

| Binding Energy | -7.2 kcal/mol | Strong predicted binding affinity |

| Key H-Bond Interactions | Asp27, Tyr100 | The ligand's -COOH and -NHNH₂ groups are forming critical hydrogen bonds. |

| Hydrophobic Interactions | Phe31, Leu54 | The benzene ring is stabilized in a hydrophobic pocket. |

Conclusion: From Electrons to Enzymes

This guide has outlined a systematic, multi-scale approach to the theoretical and molecular modeling of this compound. By starting with a robust quantum mechanical foundation using DFT, we can accurately characterize the molecule's fundamental electronic properties and reactivity. This knowledge then informs more complex simulations, such as molecular docking, which bridge the gap between chemical structure and potential biological function.

This workflow is not merely a set of computational exercises; it is a strategic framework for accelerating scientific discovery. It enables researchers to build predictive models, prioritize synthetic targets, and generate highly specific, testable hypotheses. By integrating these in-silico techniques, the scientific community can more efficiently unlock the full potential of versatile scaffolds like this compound in the development of novel therapeutics and advanced materials.

References

-

This compound - ChemBK. (2024). ChemBK. [Link]

-

This compound | C7H8N2O2 | CID 2736521 - PubChem. (n.d.). PubChem. [Link]

-

Abuelizz, H. A., Taie, H. A. A., Bakheit, A. H., Mostafa, G. A. E., & Marzouk, M. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31993–32004. [Link]

-

(PDF) Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. (2021). ResearchGate. [Link]

-

Abuelizz, H. A., Taie, H. A. A., Bakheit, A. H., Mostafa, G. A. E., & Marzouk, M. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31993–32004. [Link]

-

Abuelizz, H. A., Taie, H. A. A., Bakheit, A. H., Mostafa, G. A. E., & Marzouk, M. (2021). Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study. ACS Omega, 6(47), 31993–32004. [Link]

-

Mamand, D. O., & Sulaiman, D. M. (2021). Computational Study of 4-(2-2,6-bis (2-carbamothionylhydrazone) cyclohexylidene)hydrazinyl)benzoic acid. MW Journal of Science, 2(1), 1-10. [Link]

-

This compound hydrochloride | C7H9ClN2O2 | CID 12891863 - PubChem. (n.d.). PubChem. [Link]

- CN101337910A - Method for preparing this compound hydrochloride. (n.d.).

-

Turska-Szewczuk, A., Wujec, M., Szymańska, E., Siwek, A., & Paneth, P. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. Molecules, 29(16), 3794. [Link]

-

The Chemical Backbone: Synthesis and Reactivity of 4-Hydrazinobenzoic Acid. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

indazole - Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

-

Kong, X., Liu, H., Li, Y., & Zhu, W. (2021). Computational modeling studies reveal the origin of the binding preference of 3‐(3,4‐di hydroisoquinolin‐2(1H)‐ylsulfonyl)benzoic acids for AKR1C3 over its isoforms. Journal of Computational Chemistry, 42(1), 47-65. [Link]

-

Tayade, K., Yeom, G. S., Sahoo, S. K., Puschmann, H., Nimse, S. B., & Kuwar, A. (2022). Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative. Antioxidants, 11(11), 2138. [Link]

-

This compound 38235-71-1 | Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.. [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid. IAR Journal of Clinical & Medical Biochemistry, 3(1), 1-7. [Link]

-

Saha, A., Choudhury, A. A. K., Adhikari, N., Ghosh, S. K., Shakya, A., Patgiri, S. J., ... & Bhat, H. R. (2023). Molecular docking and antimalarial evaluation of hybrid para-aminobenzoic acid 1, 3, 5 triazine derivatives via inhibition of Pf-DHFR. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]

Sources

- 1. This compound hydrochloride | Manasa Life Sciences [manasalifesciences.com]

- 2. nbinno.com [nbinno.com]

- 3. mdpi.com [mdpi.com]

- 4. Exploration of Molecular Structure, DFT Calculations, and Antioxidant Activity of a Hydrazone Derivative [ouci.dntb.gov.ua]

- 5. chembk.com [chembk.com]

- 6. parchem.com [parchem.com]

- 7. This compound | C7H8N2O2 | CID 2736521 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 9. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. media.malariaworld.org [media.malariaworld.org]

- 15. Synthesis, Characterization, Molecular docking of some Hydrazone derived from Isobutyric acid | IAR Journal of Clinical & Medical Biochemistry [iarconsortium.org]

An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-Hydrazinobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword

3-Hydrazinobenzoic acid, a bifunctional aromatic compound, has emerged as a versatile building block in organic synthesis and a molecule of significant interest in medicinal chemistry and materials science. Its unique combination of a reactive hydrazine moiety and a carboxylic acid group on a phenyl ring bestows upon it a rich and diverse chemical reactivity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties of this compound, focusing on its reactivity, stability, and practical applications. By synthesizing technical data with mechanistic insights, this document aims to serve as a valuable resource for those working with or considering the use of this intriguing molecule.

Introduction: Physicochemical Properties and Significance

This compound (CAS No: 38235-71-1) is a white to light yellow crystalline solid with a molecular formula of C₇H₈N₂O₂ and a molecular weight of 152.15 g/mol .[1][2] It is very soluble in water and typically stored at room temperature, preferably in a cool and dark place.[3][4] The molecule's structure, featuring both a nucleophilic hydrazine group and an acidic carboxyl group, makes it a valuable intermediate in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Its hydrochloride salt is also commonly used in synthesis.[5]

The significance of this compound spans several scientific disciplines:

-

In Medicinal Chemistry: It serves as a scaffold for the synthesis of various biologically active compounds, including potential inhibitors of enzymes and modulators of protein-protein interactions.[6] Its ability to form hydrazone linkages is particularly relevant in the design of prodrugs and antibody-drug conjugates (ADCs).

-

In Materials Science: It has been investigated as a stabilizer for perovskite precursor solutions in the fabrication of solar cells, where its dual functional groups help to suppress degradation pathways.[4][7]

-

In Organic Synthesis: It is a key starting material for the construction of nitrogen-containing heterocycles such as pyrazoles, indazoles, and triazines, which are prevalent motifs in pharmaceuticals and agrochemicals.

This guide will delve into the specifics of its chemical behavior, providing a foundational understanding for its effective utilization in research and development.

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is dominated by the interplay of its hydrazine and carboxylic acid functionalities.

Reactions of the Hydrazine Moiety

The hydrazine group (-NHNH₂) is a potent nucleophile and a key center of reactivity.

Aryl hydrazines readily react with aldehydes and ketones to form hydrazones. This condensation reaction is acid-catalyzed and proceeds through a carbinolamine intermediate.[8][9] The resulting hydrazone can exist as E and Z isomers.

Experimental Protocol: Synthesis of (E)-3-(2-(4-(Dimethylamino)benzylidene)hydrazinyl)benzoic acid [3]

-

Suspend this compound (0.50 g, 3.29 mmol) in acetic acid (10 mL).

-

Add 4-(dimethylamino)benzaldehyde (0.49 g, 3.29 mmol) to the stirred suspension at room temperature.

-